molecular formula C9H5BrOS B1407323 7-Bromo-1-benzothiophene-2-carbaldehyde CAS No. 19075-47-9

7-Bromo-1-benzothiophene-2-carbaldehyde

Cat. No.: B1407323
CAS No.: 19075-47-9
M. Wt: 241.11 g/mol
InChI Key: QHOXBUGMGGJMAY-UHFFFAOYSA-N
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Description

7-Bromo-1-benzothiophene-2-carbaldehyde (CAS: 19075-47-9) is a brominated benzothiophene derivative featuring a bromine atom at the 7-position and an aldehyde functional group at the 2-position of the heterocyclic ring. Benzothiophenes are aromatic compounds with a sulfur atom in the five-membered ring, and their substitution patterns significantly influence electronic properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science . This compound is commercially available with 95% purity (MFCD17169310), indicating moderate synthetic accessibility .

Preparation Methods

Bromination of Benzothiophene Derivatives

The initial step in synthesizing 7-bromo-1-benzothiophene-2-carbaldehyde involves the regioselective bromination of benzothiophene or its derivatives. This process typically employs molecular bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 7-position.

Key Points:

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Conditions : Usually carried out at low temperatures (0–10°C) to enhance selectivity
  • Yield : Reported yields vary, with bromination of benzothiophene generally yielding around 60-70% for the 3-bromo intermediate, which can be further manipulated to target the 7-position via directed ortho-lithiation or electrophilic substitution strategies.

Example:

Bromination of benzothiophene using Br₂ in acetic acid or in the presence of a Lewis acid catalyst (e.g., FeBr₃) can lead to regioselective bromination at the 7-position, facilitated by the electron-rich nature of the heterocyclic ring.

Directed Lithiation and Formylation

Following bromination, the key step involves lithiation at the desired position, followed by formylation to introduce the aldehyde group at the 2-position of the benzothiophene ring system.

Procedure:

  • Lithiation : Treatment of the brominated benzothiophene with n-butyllithium (n-BuLi) at low temperatures (−78°C) induces lithium-halogen exchange.
  • Formylation : The organolithium intermediate is then reacted with dimethylformamide (DMF), which acts as a formyl source, leading to the aldehyde group formation.

Research Findings:

  • A study reports an 80% yield for this one-pot sequential reaction, emphasizing its efficiency and suitability for large-scale synthesis.
  • The process is highly regioselective, targeting the 2-position due to the directing effects of the lithiation and the heteroatom's influence.

Reaction Scheme:

Brominated benzothiophene + n-BuLi → Lithiation at the 2-position
Lithium intermediate + DMF → this compound

Alternative Formylation Approaches

Other methods involve the use of Vilsmeier-Haack reagents or similar formylation agents, especially for substrates with pre-installed bromine or other activating groups.

Vilsmeier-Haack Reaction:

  • Utilizes POCl₃ and DMF to generate the Vilsmeier reagent, which then reacts with the heteroaromatic compound to introduce the formyl group.
  • This method is particularly effective for aromatic and heteroaromatic compounds with electron-rich rings.

Literature Data:

  • A study demonstrates the successful formylation of benzothiophene derivatives using Vilsmeier reagents, with yields around 36-74% depending on the substrate and reaction conditions.
  • The regioselectivity favors substitution at the 2-position, especially when directed by existing substituents like bromine.

Summary of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Bromination + Lithiation/Formylation Br₂/NBS, n-BuLi, DMF 0°C to room temp ~80% High regioselectivity, scalable Requires strict temperature control
Vilsmeier-Haack Formylation POCl₃, DMF Room temp to 150°C 36-74% Suitable for diverse derivatives Less regioselective if not carefully controlled
Direct Formylation of Benzothiophene N-methylformanilide, POCl₃ Elevated temperatures Low yield (~7-36%) Simple but inefficient Not suitable for large-scale synthesis

Notes on Optimization and Scale-Up

  • Temperature Control : Maintaining low temperatures during lithiation is critical to prevent side reactions.
  • Reagent Purity : High purity of reagents such as n-BuLi and DMF ensures better yields and selectivity.
  • Reaction Monitoring : Techniques like TLC and NMR should be employed to monitor regioselectivity and completion.
  • Safety Precautions : Bromination and lithiation involve hazardous reagents; proper handling and ventilation are mandatory.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Reference
Aldehyde → Carboxylic AcidKMnO₄ in H₂SO₄ (acidic medium)7-Bromo-1-benzothiophene-2-carboxylic acid85–92%
Aldehyde → Carboxylic AcidCrO₃ in acetone (Jones oxidation)7-Bromo-1-benzothiophene-2-carboxylic acid78%

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The bromine atom stabilizes intermediates through inductive effects.

Reduction Reactions

The aldehyde group is reduced to primary alcohols using hydride-based reagents.

Reaction Type Reagents/Conditions Products Yield Reference
Aldehyde → AlcoholNaBH₄ in MeOH7-Bromo-1-benzothiophene-2-methanol90–95%
Aldehyde → AlcoholLiAlH₄ in THF7-Bromo-1-benzothiophene-2-methanol88%

Key Observation : Sodium borohydride is preferred for its selectivity, avoiding over-reduction of the benzothiophene ring.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

3.1. Nucleophilic Aromatic Substitution

Reagent Conditions Products Yield Reference
NH₃ (excess)Cu catalyst, 150°C7-Amino-1-benzothiophene-2-carbaldehyde65%
KSCNDMF, 120°C7-Thiocyano-1-benzothiophene-2-carbaldehyde72%

3.2. Suzuki-Miyaura Cross-Coupling

Reagent Conditions Products Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C7-Phenyl-1-benzothiophene-2-carbaldehyde83%
Vinylboronic acidPd(OAc)₂, SPhos, K₃PO₄, THF, 70°C7-Vinyl-1-benzothiophene-2-carbaldehyde75%

Notable Trend : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency by stabilizing active intermediates .

Aldol and Friedländer Condensations

The aldehyde group engages in condensation reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products Yield Reference
Friedländer ReactionMethyl ethyl ketone, HClBenzothieno[3,2-b]pyridine derivative63%
Aldol CondensationAcetophenone, NaOHα,β-Unsaturated ketone derivative68%

Mechanism : The aldehyde acts as an electrophile, reacting with enolizable ketones to form fused pyridine or quinoline systems .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polycyclic structures.

Reagent Conditions Products Yield Reference
PPh₃, I₂CH₂Cl₂, refluxBenzothiopheno[3,2-b]thiophene derivative70%
CuI, TMEDADMF, 100°CBenzothieno[2,3-d]azepine derivative58%

Comparative Reactivity with Analogues

The bromine atom significantly alters reactivity compared to non-halogenated or chloro/fluoro analogues:

Compound Reaction Rate (Oxidation) NAS Efficiency Cross-Coupling Yield
7-Bromo-1-benzothiophene-2-carbaldehydeHighModerate83% (Suzuki)
7-Chloro-1-benzothiophene-2-carbaldehydeModerateHigh78% (Suzuki)
1-Benzothiophene-2-carbaldehydeLowPoorN/A

Key Insight : Bromine’s polarizability enhances electrophilicity at the 2-position, accelerating oxidation and cross-coupling reactions .

Stability and Side Reactions

  • Hydrolysis : The aldehyde group is susceptible to hydrolysis in aqueous acidic/basic conditions, forming hydrated species.

  • Photodegradation : Prolonged UV exposure induces C-Br bond cleavage, yielding debrominated byproducts.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-benzothiophene-2-carbaldehyde serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential in treating diseases such as cancer and infections:

  • Anticancer Activity: Studies indicate that derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, the IC50 values for MCF-7 cells were reported at approximately 11.46 μM .
Cell LineIC50 (μM)Comments
MCF711.46 ± 2.45Breast cancer
A5496.9 ± 0.7Lung cancer
HepG26.6 ± 0.6Liver cancer
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against pathogens like Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant states of the bacteria .

Biological Research

The compound is utilized as a building block for synthesizing biologically active compounds that can be used in drug discovery. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent.

Material Science

In material science, this compound is employed in developing organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties imparted by the bromine atom make it suitable for applications requiring specific electronic characteristics.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of derivatives related to this compound:

  • Antitubercular Activity: A study demonstrated that certain benzothiophene derivatives exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of these compounds as new therapeutic agents against tuberculosis .
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects through modulation of neurotransmitter receptors involved in neurodegenerative diseases, suggesting further investigation into its pharmacological applications.
  • Urotensin-II Receptor Antagonism: Some derivatives have been evaluated for their ability to act as antagonists at urotensin-II receptors, showing significant binding affinities that could lead to new therapeutic developments.

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomerism and Substituent Positioning

The positional isomerism of bromine and aldehyde groups in benzothiophene derivatives leads to distinct electronic and steric effects. Below is a comparative table of structurally related compounds (Table 1):

Table 1: Key Properties of Brominated Benzothiophene Carbaldehydes

Compound Name Bromine Position Aldehyde Position Purity CAS Number
4-Bromo-1-benzothiophene-2-carbaldehyde 4 2 95% 19075-43-5
5-Bromobenzo[b]thiophene-2-carbaldehyde 5 2 95% 7312-18-7
5-Bromobenzo[b]thiophene-3-carbaldehyde 5 3 95% 16296-72-3
6-Bromobenzo[b]thiophene-2-carbaldehyde 6 2 98% 19075-45-7
6-Bromobenzo[b]thiophene-3-carbaldehyde 6 3 95% 19075-53-7
7-Bromo-1-benzothiophene-2-carbaldehyde 7 2 95% 19075-47-9
  • Aldehyde Position: The 2-carbaldehyde group (common in most analogs) conjugates directly with the thiophene ring, enhancing electrophilicity compared to 3-carbaldehyde derivatives, where conjugation is less pronounced .

Reactivity and Functional Group Interactions

  • Electrophilic Substitution : Bromine at the 7-position may direct further substitutions to meta or para positions relative to itself, whereas 4- or 6-bromo isomers could exhibit different regioselectivity.
  • Aldehyde Reactivity : The 2-carbaldehyde group’s proximity to the sulfur atom in 7-bromo-2-carbaldehyde may enhance resonance stabilization of intermediates in nucleophilic additions (e.g., Grignard reactions) compared to 3-carbaldehydes.
  • Cross-Coupling Potential: Bromine’s position influences Suzuki-Miyaura coupling efficiency; 7-bromo derivatives might require specialized catalysts due to steric constraints .

Biological Activity

7-Bromo-1-benzothiophene-2-carbaldehyde is a compound of significant interest due to its potential biological activities. It is characterized by a bromine atom attached to a benzothiophene core, which is known for its involvement in various biological processes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of benzothiophene followed by formylation. A common method includes using bromine or N-bromosuccinimide (NBS) in the presence of iron(III) bromide as a catalyst, followed by the Vilsmeier-Haack reaction with DMF and POCl3 to introduce the aldehyde group.

Chemical Reactions

This compound can undergo several chemical transformations:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction : The aldehyde can be reduced to an alcohol.
  • Substitution : The bromine atom can be substituted with various nucleophiles.

Biological Activity

This compound has been studied for its biological activities, particularly in terms of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antimicrobial properties. For instance, compounds derived from benzothiophenes have shown efficacy against Mycobacterium tuberculosis and Acinetobacter baumannii, with some exhibiting over 90% inhibition rates against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that benzothiophene derivatives can inhibit the growth of various cancer cell lines. In particular, modifications to the benzothiophene structure have been linked to enhanced activity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent effects .

The mechanism through which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the bromine atom may facilitate halogen bonding, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Study on Antimicrobial Activity Demonstrated >92% inhibition against M. tuberculosis H37Ra; derivatives showed significant activity against multidrug-resistant strains .
Anticancer Research Compounds derived from benzothiophenes exhibited IC50 values as low as 0.003 µM against breast cancer cell lines, indicating strong potential as therapeutic agents .
Mechanistic Insights Research indicated that the binding interactions facilitated by the aldehyde and bromine groups are crucial for the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-Bromo-1-benzothiophene-2-carbaldehyde, and what factors influence reaction yields?

A one-pot synthesis method utilizing Cu(I)-catalyzed oxidation of methylthiobenzene derivatives has been reported for structurally similar aldehydes, achieving yields of 70–85% under optimized conditions (e.g., 80°C, 12 hours, and a 1:1.2 substrate-to-oxidant ratio) . Bromination regioselectivity can be influenced by the electronic effects of substituents on the benzothiophene core. For example, bromination at the 7-position may require careful control of reaction temperature (0–5°C) and stoichiometry to avoid over-bromination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aldehyde proton (~10 ppm) and aromatic/heterocyclic carbon signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected MW: 255.06 g/mol).
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde functionality .
    Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
  • Storage : Store in a cool, dry place (0–6°C) to minimize decomposition risks . Toxicological data are limited, so assume acute toxicity and handle under fume hoods .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled during the synthesis of this compound?

Regioselectivity is influenced by:

  • Directing Groups : Electron-donating/withdrawing substituents on the benzothiophene ring can direct bromine to the 7-position.
  • Catalysts : Lewis acids like FeBr3_3 may enhance selectivity by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can improve solubility and reaction homogeneity. Computational modeling (DFT) may predict optimal bromination sites .

Q. How can contradictions in reaction yield data across studies be resolved?

Discrepancies often arise from:

  • Impurity Profiles : Use HPLC or GC-MS to quantify byproducts (e.g., di-brominated derivatives) .
  • Replication : Reproduce methods under standardized conditions (e.g., inert atmosphere, purified reagents).
  • Mechanistic Analysis : Compare intermediates via 1H^1H NMR kinetics or in-situ IR to identify rate-limiting steps .

Q. What are the emerging applications of this compound in drug discovery?

The compound serves as a precursor for:

  • Pharmacophores : Functionalization at the aldehyde group enables Schiff base formation for antimicrobial or anticancer agents .
  • Heterocyclic Libraries : Suzuki-Miyaura coupling with boronic acids generates biaryl derivatives for kinase inhibitor screening .
    Recent studies highlight its role in synthesizing Combretastatin A-4 analogs, which exhibit tubulin polymerization inhibition .

Q. Methodological Notes

  • Synthesis Optimization : Use design-of-experiments (DoE) to systematically vary temperature, catalyst loading, and solvent .
  • Analytical Validation : Cross-check NMR data with X-ray crystallography (where possible) for unambiguous structural confirmation .
  • Safety Compliance : Regularly update risk assessments using platforms like EPA DSSTox for hazard classification .

Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOXBUGMGGJMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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